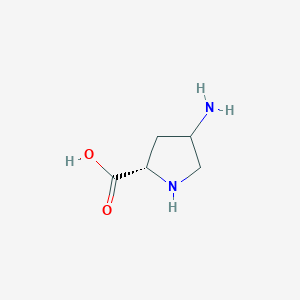

4-Aminopyrrolidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHINASQYHDCLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99146-69-7 | |

| Record name | 4-Aminopyrrolidine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099146697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid CAS number and suppliers

[1]

Executive Summary

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid , commonly known as trans-4-amino-L-proline , is a non-proteinogenic amino acid and a critical chiral scaffold in medicinal chemistry. Distinguished by its specific stereochemical configuration (2S, 4R), it serves as a rigidifying element in peptidomimetics, a scaffold for fragment-based drug discovery (FBDD), and a precursor for collagen-mimetic peptides. This guide details its physicochemical profile, synthetic routes, validated applications, and procurement standards.

Identity & Physicochemical Profile[1][2][3][4]

The precise stereochemistry of this compound is paramount. The (2S,4R) configuration places the amino group at position 4 in a trans relationship to the carboxylic acid at position 2 (relative to the pyrrolidine ring plane), assuming the standard L-proline (2S) backbone.

| Parameter | Technical Specification |

| IUPAC Name | (2S,4R)-4-aminopyrrolidine-2-carboxylic acid |

| Common Name | trans-4-amino-L-proline; (4R)-aminoproline |

| CAS Number (Free Acid) | 16257-88-8 |

| CAS (HCl Salt) | 334999-32-5 (Methyl ester HCl); check specific salt forms |

| CAS (Boc/Fmoc Protected) | 273222-06-3 (Boc/Fmoc derivative) |

| Molecular Formula | C₅H₁₀N₂O₂ |

| Molecular Weight | 130.15 g/mol |

| Stereochemistry | (2S, 4R); trans-configuration |

| pKa Values | |

| Solubility | Highly soluble in H₂O; sparingly soluble in EtOH; insoluble in non-polar solvents. |

Stereochemical Note: Confusion often arises between the cis and trans isomers.

-

(2S, 4R): trans-4-amino-L-proline (The target of this guide).[4] Favors

-exo ring pucker. -

(2S, 4S): cis-4-amino-L-proline. Favors

-endo ring pucker.

Synthetic Routes & Manufacturing[2][9]

The synthesis of the (2S,4R) trans-isomer is chemically more demanding than the cis-isomer because the starting material, natural (2S,4R)-4-hydroxyproline (trans-Hyp), has the same stereochemistry at C4. Direct nucleophilic substitution (Sɴ2) on activated trans-Hyp results in inversion to the cis-amine. Therefore, retention of configuration requires either Double Inversion or Reductive Amination .

Pathway A: Double Inversion Strategy (Stereochemical Control)

This route ensures high enantiomeric purity by inverting the C4 center twice.

-

Activation:

-Boc-trans-4-hydroxy-L-proline methyl ester is mesylated (MsCl) or tosylated. -

First Inversion: Displacement with a nucleophile (e.g., acetate or benzoate) to form the cis-intermediate.

-

Hydrolysis: Removal of the ester to yield cis-4-hydroxyproline.

-

Second Inversion (Activation + Azidation): The cis-hydroxyl is activated and displaced by azide (

) via Sɴ2, yielding the trans-azide ((2S,4R)). -

Reduction: Staudinger reduction (PPh₃) or hydrogenation (Pd/C) yields the (2S,4R)-amine.

Pathway B: Reductive Amination (Industrial Route)

This route proceeds via a ketone intermediate, avoiding multi-step inversion but requiring separation of diastereomers.

-

Oxidation:

-Boc-trans-4-hydroxy-L-proline methyl ester is oxidized (Jones reagent or Swern) to -

Reductive Amination: The ketone is treated with ammonium acetate and a reducing agent (NaBH₃CN).

-

Outcome: A mixture of cis ((2S,4S)) and trans ((2S,4R)) isomers.

-

-

Purification: The isomers are separated via crystallization or chromatography.

Visualization: Synthetic Workflow

Figure 1: Industrial synthesis via the ketone intermediate, requiring diastereomeric separation to isolate the (2S,4R) isomer.

Applications in Drug Discovery[4][10][11]

Peptidomimetics & Collagen Stability

The (2S,4R)-4-aminoproline scaffold is a potent tool for stabilizing peptide secondary structures.

-

Mechanism: The electronegative amino group (especially when acylated) at C4 exerts a stereoelectronic gauche effect , stabilizing the

-exo ring pucker. This conformation pre-organizes the backbone torsion angles ( -

Application: Used in the synthesis of hyper-stable collagen mimetics where the 4-amino group can be functionalized to form inter-strand salt bridges or crosslinks.

Fragment-Based Drug Design (FBDD)

The pyrrolidine ring serves as a rigid spacer in bifunctional drugs.

-

GAP-134 (Danegaptide): A gap-junction modifier developed for atrial fibrillation. The core structure utilizes the (2S,4R)-4-aminoproline scaffold (specifically the 4-benzamido derivative) to orient the pharmacophores precisely.

-

Linker Chemistry: The C4-amino group allows for orthogonal functionalization relative to the N-terminus, enabling the creation of branched peptides or PROTAC linkers.

Organocatalysis

Derivatives of 4-aminoproline are used as chiral organocatalysts for aldol and Michael addition reactions. The C4-amine can be derivatized with bulky groups (e.g., sulfonamides) to tune the stereoselectivity of the catalytic pocket.

Sourcing & Quality Assurance

When sourcing this compound, verify the stereochemistry explicitly via Certificate of Analysis (CoA) containing optical rotation data.

Validated Suppliers[1]

-

Sigma-Aldrich (Merck): Lists as (2S,4R)-4-aminopyrrolidine-2-carboxylic acid. High purity (≥97%).

-

Enamine: Major supplier of chiral building blocks; offers both free acid and protected forms (Boc/Fmoc).

-

Chem-Impex: Specializes in protected amino acids for peptide synthesis (e.g., Boc-Trans-4-Amino-L-Proline).

-

A2B Chem: Supplier of the free acid (CAS 16257-88-8).

-

Apollo Scientific: UK-based supplier offering various salt forms.

Quality Control Parameters

| Test | Acceptance Criteria | Method |

| Purity | ≥ 97.0% | HPLC (Chiral column often required for isomer separation) |

| Optical Rotation | Specific rotation | Polarimetry |

| Identity | ¹H-NMR, MS | Verify C4 stereochemistry via NOESY if unsure. |

| Water Content | ≤ 1.0% (unless hydrate) | Karl Fischer |

Experimental Protocol: Fmoc-Protection for SPPS

For researchers integrating this molecule into Solid Phase Peptide Synthesis (SPPS), converting the free acid to the Fmoc-derivative is a common first step.

Objective: Synthesize Fmoc-(2S,4R)-4-(Boc-amino)proline-OH.

-

Reagents: (2S,4R)-4-aminoproline (Free acid), Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester), Boc₂O, NaHCO₃, Dioxane/Water.

-

Selective Protection Strategy:

-

Step A (C4-Amine): The

-amino group is more nucleophilic than the -

Alternative (Commercial Route): Buy

-Fmoc-

-

-

Manual Protocol (Copper Chelation Method):

-

Dissolve amino acid in H₂O. Add basic copper carbonate to form the Cu(II) complex (protects

-NH and COOH). -

React with Boc₂O to protect the

-amine. -

Remove Copper (H₂S or EDTA/Chelex).

-

React with Fmoc-OSu under Schotten-Baumann conditions (NaHCO₃/Dioxane) to protect the

-amine.

-

-

Workup: Acidify to pH 2, extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

References

-

Structure & Isomerism: Sigma-Aldrich. (2S,4R)-4-aminopyrrolidine-2-carboxylic acid Product Page. Link

-

CAS Verification: ChemicalBook. CAS 16257-88-8 Entry.[2] Link

- Synthesis (Ketone Route): Web of Science / Google Patents.

-

Drug Application (GAP-134): Journal of Medicinal Chemistry. "Discovery of (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid hydrochloride (GAP-134)". Link

-

Collagen Stability: Protein Science. "Stereoelectronic effects of 4-substituted prolines on the stability of the collagen triple helix". Link

Biological Function & Engineering of 4-Aminoproline in Peptide Mimetics

Executive Summary

4-Aminoproline (Amp) represents a critical "chimeric" scaffold in modern peptide engineering, bridging the structural rigidity of proline with the functional versatility of primary amines. Unlike its naturally occurring counterpart 4-hydroxyproline (Hyp), which primarily stabilizes collagen via stereoelectronic effects, Amp acts as a tunable molecular switch . Its biological function is dictated by the ionization state of the C4-amino group (

Stereoelectronic Mechanistics: The "Guanidinium Switch"

The biological utility of Amp is rooted in the gauche effect , where the electronegative substituent at the C4 position dictates the ring pucker of the pyrrolidine core. This pucker controls the

The Ring Pucker Equilibrium

Proline derivatives exist in equilibrium between two envelope conformations:

- -endo (Down): Favored when the substituent is electron-withdrawing but lacks specific stereoelectronic alignment, or when steric bulk forces the substituent away from the carboxamide.

-

-exo (Up): Favored by electronegative substituents (like -OH in Hyp or -F in 4R-fluoroproline) due to the overlap between the

The pH-Dependent Switch

Amp is unique because its stereoelectronic character changes with pH.

-

High pH (Neutral

): The amino group is a hydrogen bond donor/acceptor but has weaker electron-withdrawing inductive effects than the ammonium species. -

Low pH (Protonated

): The ammonium group is strongly electron-withdrawing. In the (4S) configuration, this forces a strong preference for the

This transition occurs near physiological pH (7.5–7.8), making Amp an ideal sensor for microenvironmental acidity (e.g., in tumor microenvironments or endosomes).

Figure 1: Mechanistic flow of pH-dependent conformational switching in 4-aminoproline derivatives. The protonation state directly alters the ring pucker preference, subsequently dictating the stability of the collagen triple helix.

Biological Applications

Collagen Mimetics & Stability

In collagen, the X-Y-Gly repeat requires a

-

4R-Amp (Trans): When protonated, it mimics Hyp and stabilizes the triple helix, provided the charge repulsion between strands is managed.

-

4S-Amp (Cis): Acts as a destabilizer at low pH due to the induction of the

-endo pucker, which is incompatible with the collagen superhelix. This property is used to design pH-responsive hydrogels that degrade or assemble based on acidity.

Cell-Penetrating Peptides (CPPs): The Guanidinium Vector

The most potent application of Amp is as a scaffold for Guanidino-Proline (GP) . By guanidinylating the 4-amino group, researchers create rigid, arginine-rich mimics.

-

Mechanism: The rigid proline backbone projects the guanidinium groups in a specific array, facilitating bidentate hydrogen bonding with cell surface phosphates and sulfates.

-

Advantage: Unlike flexible poly-arginine (e.g., Tat peptide), GP helices (Polyproline II helix) do not lose conformational entropy upon binding to the membrane. This pre-organization lowers the free energy cost of translocation.

-

Proteolytic Stability: The non-canonical backbone renders these vectors invisible to serum proteases, significantly extending half-life in vivo.

Experimental Protocols

Synthesis of Amp-Containing Peptides

To fully exploit Amp, orthogonal protection is required. The standard Fmoc-Amp(Boc)-OH is insufficient for on-resin modification. The Fmoc-Amp(Mtt)-OH (4-methyltrityl) strategy is recommended.

Reagents:

-

Resin: Rink Amide (for C-term amides) or Wang (for acids).

-

Amino Acid: Fmoc-(4R)-Amino-L-Proline(Mtt)-OH.

-

Deprotection: 1% TFA in DCM (for Mtt), 20% Piperidine (for Fmoc).

Protocol:

-

Coupling: Perform standard Fmoc-SPPS coupling using DIC/Oxyma to assemble the peptide backbone.

-

Selective Side-Chain Deprotection:

-

Wash resin with DCM.[1]

-

Treat with 1% TFA / 5% TIS / DCM (v/v/v) for

minutes. -

Note: The yellow color of the trityl cation indicates reaction progress. Wash until the solution is clear.

-

Neutralization: Immediately wash with 5% DIPEA/DMF to neutralize the resin-bound amine.

-

On-Resin Guanidinylation

This step converts the free amine of Amp into a guanidinium group, creating a "Guanidino-Proline" residue.

Reagents:

-

1H-Pyrazole-1-carboxamidine hydrochloride (HPC) or N,N'-Di-Boc-1H-pyrazole-1-carboxamidine .

-

Base: DIPEA (Diisopropylethylamine).[2]

Step-by-Step Workflow:

-

Preparation: Swell the resin (containing the free side-chain amine) in DMF.

-

Reaction: Add 5 equivalents of 1H-Pyrazole-1-carboxamidine and 10 equivalents of DIPEA dissolved in minimal DMF.

-

Incubation: Shake at room temperature for 12–16 hours.

-

Monitoring: Perform a Kaiser test (Ninhydrin). A negative result (yellow/clear beads) indicates complete conversion of the primary amine to the guanidine.

-

Final Cleavage: Treat with 95% TFA / 2.5% TIS / 2.5%

to cleave the peptide from the resin and remove any remaining Boc groups (if using the Boc-protected reagent).

Figure 2: Workflow for the synthesis of Guanidino-Proline peptides using the Fmoc-Amp(Mtt)-OH orthogonal protection strategy.

Data Summary: Stability & Function

| Property | 4-Hydroxyproline (Hyp) | 4-Aminoproline (Amp) - Neutral | 4-Aminoproline (Amp) - Protonated |

| C4 Substituent | |||

| Electronic Effect | Inductive ( | Weak Inductive | Strong Inductive |

| Preferred Pucker | Mixed / Equilibrium | ||

| Collagen Stability | Stabilizing | Neutral / Weak Destabilizing | pH-Dependent Switch |

| Cell Permeability | Low | Low | High (if Guanidinylated) |

| Protease Resistance | High | High | Very High |

References

-

Siebler, C., et al. (2014). "Switchable proline derivatives: tuning the conformational stability of the collagen triple helix by pH changes." Angewandte Chemie International Edition. Link

-

Raines, R. T. (2006). "2005 Emil Thomas Kaiser Award. Protein engineering with the gauche effect." Protein Science. Link

-

Wender, P. A., et al. (2000). "The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters." Proceedings of the National Academy of Sciences. Link

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis."[6][7] The Journal of Organic Chemistry. Link

-

Umashankara, M., et al. (2015). "Orchestration of Structural, Stereoelectronic, and Hydrogen-Bonding Effects in Stabilizing Triplexes from Engineered Chimeric Collagen Peptides." The Journal of Organic Chemistry. Link

Sources

- 1. chempep.com [chempep.com]

- 2. biomatik.com [biomatik.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. chempep.com [chempep.com]

- 5. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Unlocking Conformational Control: A Technical Guide to the Stereoisomers of 4-Aminoproline

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proline and its derivatives are unparalleled tools in peptide science, offering unique conformational constraints that are pivotal in shaping the architecture and function of peptides and proteins. Among these derivatives, the 4-substituted prolines stand out for their ability to impose specific, predictable structural biases. This guide provides an in-depth exploration of two key stereoisomers: cis-4-aminoproline and trans-4-aminoproline. We will dissect their fundamental structural differences, from the nuanced puckering of the pyrrolidine ring to the profound impact on peptide bond isomerization. This document will further detail stereoselective synthetic strategies, analyze their differential effects on peptide structure and biological activity, and outline the essential analytical techniques for their characterization. This guide is intended for researchers and drug development professionals seeking to leverage the distinct properties of these powerful molecular scaffolds.

The Foundation: Stereochemistry and Conformational Preference

The unique properties of cis- and trans-4-aminoproline stem from the fixed orientation of the amino group on the C4 (or Cγ) carbon of the pyrrolidine ring. Assuming the common L-proline scaffold, the stereochemical designations are:

-

cis-4-Amino-L-proline (cAmp): (2S, 4S)-4-aminoproline

-

trans-4-Amino-L-proline (tAmp): (2S, 4R)-4-aminoproline

This seemingly subtle difference in stereochemistry has profound consequences for the conformation of the pyrrolidine ring itself, a phenomenon known as ring pucker . The five-membered ring is not planar and exists in one of two preferred, low-energy envelope conformations: Cγ-endo (the Cγ atom is on the same side of the ring as the carboxyl group) or Cγ-exo (the Cγ atom is on the opposite side).[1][2]

The substituent at the C4 position dictates the preferred pucker through a combination of steric and stereoelectronic effects.[1][3] In aminoprolines, the protonated amino group at physiological pH acts as an electron-withdrawing group.

-

trans-4-Aminoproline (4R-amino): The 4R substituent strongly favors a Cγ-exo pucker. This conformation is crucial for the stability of collagen, where the analogous (2S, 4R)-4-hydroxyproline is a key component. The exo pucker stabilizes the trans conformation of the preceding peptide bond through a favorable n→π* interaction, where the lone pair of the carbonyl oxygen of the preceding residue interacts with the π* orbital of the proline carbonyl.[1][2]

-

cis-4-Aminoproline (4S-amino): The 4S substituent favors a Cγ-endo pucker.[3] This endo pucker is more commonly associated with a cis conformation of the preceding peptide bond, as it minimizes steric clashes that would occur in the trans state.[1][2]

These conformational biases are not merely theoretical; they are powerful design elements for controlling peptide secondary structure.

Stereoselective Synthesis: From Precursor to Product

The synthesis of optically pure aminoproline isomers most commonly begins with the commercially available and relatively inexpensive trans-4-hydroxy-L-proline (Hyp). The key to obtaining the desired stereoisomer lies in controlling the stereochemistry at the C4 position, typically through nucleophilic substitution reactions.

-

Synthesis of trans-4-Amino-L-proline: This synthesis retains the stereochemistry of the starting material. The hydroxyl group is first converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). Subsequent S_N2 reaction with an azide nucleophile, followed by reduction (e.g., catalytic hydrogenation), yields the trans-amino product.

-

Synthesis of cis-4-Amino-L-proline: This pathway requires an inversion of stereochemistry at the C4 position. The most common method to achieve this is the Mitsunobu reaction, which proceeds with a clean inversion.[1] Using a nitrogen nucleophile like azide followed by reduction provides a reliable route to the cis isomer.[4]

Exemplary Protocol: Synthesis of Nα-Boc-cis-4-azido-L-proline Methyl Ester

This protocol describes the key inversion step for accessing the cis scaffold from trans-4-hydroxy-L-proline.

-

Starting Material: Nα-Boc-trans-4-hydroxy-L-proline methyl ester.

-

Dissolution: Dissolve the starting material (1 equivalent) and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to 0 °C.

-

Mitsunobu Reagents: To the cooled solution, add diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) dropwise, maintaining the temperature at 0 °C. The solution will typically turn from colorless to a yellow-orange.

-

Azide Addition: Add a solution of hydrazoic acid (HN₃) in toluene or diphenylphosphoryl azide (DPPA) (1.5 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired Nα-Boc-cis-4-azido-L-proline methyl ester. The azide can then be reduced to the primary amine in a subsequent step.

Biological Implications: Directing Function Through Structure

The choice between incorporating a cis or trans isomer into a peptide sequence is a powerful strategy for modulating biological activity. By enforcing specific backbone torsions and ring puckers, these residues can pre-organize a peptide into a conformation that is either favorable or unfavorable for receptor binding.

A compelling example is the modification of endomorphin-2 (EM-2), an endogenous opioid peptide with high affinity for the μ-opioid receptor.[5] In one study, the native Proline at position 2 was replaced with cis-4-amino-L-proline (cAmp). This substitution not only maintained the conformational rigidity of the pyrrolidine ring but also introduced an additional amino group that could be used for cyclization.[5] The resulting linear and cyclic analogues, however, showed significantly reduced binding affinity for the μ-opioid receptor compared to the parent peptide. This demonstrates that the specific Cγ-endo pucker and altered backbone geometry induced by the cAmp residue were not optimal for receptor recognition, highlighting the stereochemical sensitivity of the ligand-receptor interaction.[5]

Derivatives of cis-4-aminoproline have also been explored as scaffolds for developing ligands targeting α4β1 integrin, a receptor involved in inflammation and autoimmune diseases.[6] Furthermore, other studies have investigated cis-4-aminoproline derivatives as potential lipid-lowering agents.[7]

| Compound/Peptide | Target | Activity Metric | Value | Reference |

| Endomorphin-2 (EM-2) | μ-Opioid Receptor | K_i | ~8.9 nM | [5] |

| EM-2 Analogue (linear, cAmp²) | μ-Opioid Receptor | K_i | 310 nM | [5] |

| EM-2 Analogue (cyclic, cAmp²) | μ-Opioid Receptor | K_i | 660 nM | [5] |

| c[Amp(MPUPA)Val-Asp-Leu] | α4β1 Integrin | IC₅₀ (Adhesion) | Sub-micromolar | [6] |

Table 1: Comparative biological activities of peptides containing aminoproline isomers versus parent compounds. The data illustrates how stereochemical changes can dramatically alter receptor affinity.

Analytical Characterization: Identifying and Differentiating the Isomers

Distinguishing between cis-4-aminoproline and trans-4-aminoproline, especially once incorporated into a peptide, requires high-resolution analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for characterizing these isomers in solution.[8][9] It provides detailed information on both the local conformation of the aminoproline ring and the isomerization state of the preceding peptide bond.

-

Key 1D/2D NMR Experiments: ¹H, ¹³C, COSY, HSQC, and NOESY/ROESY.

-

Distinguishing Features:

-

¹³C Chemical Shifts: The chemical shift difference between the Cβ and Cγ carbons is a reliable indicator of the peptide bond conformation. In the trans isomer, this difference is typically smaller than in the cis isomer.[8][10] For the cis isomer, Cβ shifts downfield (to ~34 ppm) and Cγ shifts upfield (to ~24 ppm).[10]

-

¹H-¹H NOEs: Nuclear Overhauser Effect (NOE) spectroscopy is crucial for determining the cis/trans state of the Xaa-Pro bond. A strong NOE between the α-proton of the preceding residue (Xaa) and the δ-protons of the proline ring is characteristic of a trans bond. Conversely, a strong NOE between the α-protons of both the Xaa and proline residues indicates a cis bond.[8][11]

-

Protocol: NMR Analysis of an Aminoproline-Containing Peptide

-

Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

-

Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (≥500 MHz). This should include:

-

1D ¹H spectrum for initial assessment.

-

2D ¹H-¹H TOCSY to identify spin systems for each amino acid.

-

2D ¹H-¹H NOESY (with a mixing time of 200-400 ms) to identify through-space correlations.

-

2D ¹H-¹³C HSQC to assign protonated carbons and confirm Cβ/Cγ shifts.

-

-

Data Analysis:

-

Assignment: Use the TOCSY and HSQC spectra to assign all possible proton and carbon resonances for both the major and minor conformers present in solution.[8]

-

Isomer Identification: Analyze the NOESY spectrum for the key Hα(i) - Hδ(i+1) (trans) and Hα(i) - Hα(i+1) (cis) cross-peaks, where 'i' is the residue preceding the aminoproline.

-

Quantification: Integrate the well-resolved peaks corresponding to the cis and trans isomers in the 1D ¹H spectrum to determine their relative populations.

-

X-ray Crystallography

While NMR excels for solution-state analysis, X-ray crystallography provides unambiguous, high-resolution structural data in the solid state.[12] It can definitively resolve the stereochemistry, ring pucker, bond lengths, and bond angles of the aminoproline residue within a peptide or as a standalone molecule.[3][13][14] A crystal structure of an acetylated methyl ester of (4S)-aminoproline confirmed its C4-endo ring pucker in the solid state.[3]

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating enantiomers and diastereomers of amino acids.[15][16][17] This technique is essential for verifying the enantiomeric purity of the synthesized aminoproline isomers before their use in peptide synthesis. Various CSPs, including those based on polysaccharides, crown ethers, or ligand-exchange principles, can be employed for this purpose.[15][16]

Conclusion

Cis-4-aminoproline and trans-4-aminoproline are not interchangeable building blocks. They are distinct stereoisomers that exert precise and predictable control over the conformation of the pyrrolidine ring and the isomerization of the preceding peptide bond. The trans isomer, with its preference for a Cγ-exo pucker, tends to stabilize trans peptide bonds and is reminiscent of the structural role of hydroxyproline in collagen. The cis isomer, favoring a Cγ-endo pucker, is more disposed to adopting a cis peptide bond. This fundamental difference provides peptide chemists and drug designers with a powerful tool to enforce specific secondary structures, modulate receptor binding affinity, and ultimately fine-tune biological function. A thorough understanding of their synthesis, conformational properties, and analytical characterization is essential for the rational design of next-generation peptidomimetics and therapeutic agents.

References

-

Mollica, A., et al. (2017). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. ACS Omega, 2(7), 3657–3664. Available at: [Link]

-

Frese, N., et al. (2014). Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative. Journal of Peptide Science, 20(10), 785-789. Available at: [Link]

-

Ecsédi, P., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. International Journal of Molecular Sciences, 24(13), 10974. Available at: [Link]

-

Pore, V. S., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3189–3201. Available at: [Link]

-

Shi, Z., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Synthetic and Systems Biotechnology, 6(2), 79-90. Available at: [Link]

-

Rinaldi, M., et al. (2021). New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. Molecules, 26(20), 6245. Available at: [Link]

- Aisan, H., et al. (2009). Process for production of cis-4-hydroxy-l-proline. Google Patents, WO2009139365A1.

-

Lee, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548-61. Available at: [Link]

-

Hardy, P. M., et al. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Acta Chemica Scandinavica, 44, 243-251. Available at: [Link]

-

Pore, V. S., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3189–3201. Available at: [Link]

-

Anbazhagan, S., et al. (2002). Synthetic studies of cis-4-Amino-L-proline derivatives as novel lipid lowering agents. Bioorganic & Medicinal Chemistry Letters, 12(24), 3579-81. Available at: [Link]

-

Sebák, F., et al. (2022). Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome. Angewandte Chemie International Edition, 61(2), e202108361. Available at: [Link]

-

de Almeida, G. A. B., et al. (2016). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. IUCrJ, 3(Pt 1), 2–11. Available at: [Link]

-

Jaskolski, M., & Dauter, Z. (2014). Identification of amino acid sequence by X-ray crystallography. Acta Biochimica Polonica, 61(4), 619-629. Available at: [Link]

-

Campbell, A. P., et al. (1994). Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR. Biopolymers, 34(9), 1199-212. Available at: [Link]

-

Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-202. Available at: [Link]

-

Nagy, I., et al. (1998). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 63(22), 7608-7616. Available at: [Link]

-

Ball, P. (2010). Complexity crystallised. Nature, 463(7283), 878-879. Available at: [Link]

-

Armstrong, D. W. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]

-

Dragoi, D., et al. (2007). Chiral Determination of Amino Acids using X-Ray Diffraction of Thin Films. 42nd Lunar and Planetary Science Conference. Available at: [Link]

-

Levin, B. J., et al. (2021). The Stickland fermentation precursor trans-4-hydroxyproline differentially impacts the metabolism of Clostridioides difficile and commensal Clostridia. bioRxiv. Available at: [Link]

-

Toth, G., et al. (2017). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 145, 822-828. Available at: [Link]

-

AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. AZoM.com. Available at: [Link]

-

Al-Majid, A. M. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3894. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. In Wikipedia. Retrieved February 27, 2026, from [Link]

-

Lee, S. Y., et al. (2017). Identification of Trans-4-Hydroxy-L-Proline as a Compatible Solute and Its Biosynthesis and Molecular Characterization in Halobacillus halophilus. Frontiers in Microbiology, 8, 2038. Available at: [Link]

-

Lang, L., et al. (2013). Isomers of 4-[18F]Fluoro-Proline: Radiosynthesis, Biological Evaluation and Results in Humans using PET. Molecules, 18(11), 13359-13374. Available at: [Link]

-

Levin, B. J., et al. (2020). Molecular basis for catabolism of the abundant metabolite trans-4-hydroxy-L-proline by a microbial glycyl radical enzyme. eLife, 9, e51921. Available at: [Link]

-

Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International, 29(11). Available at: [Link]

Sources

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic studies of cis-4-Amino-L-proline derivatives as novel lipid lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. imrpress.com [imrpress.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bibliotekanauki.pl [bibliotekanauki.pl]

- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 16. chromatographytoday.com [chromatographytoday.com]

- 17. chiraltech.com [chiraltech.com]

Technical Guide: 4-Amino-L-proline vs. 4-Hydroxyproline in Peptide Engineering

Topic: 4-amino-L-proline vs 4-hydroxyproline structural comparison Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of non-canonical amino acids, 4-hydroxyproline (Hyp) and 4-amino-L-proline (Amp) represent two divergent tools for peptide engineering.[1] While they share a pyrrolidine core, their physicochemical behaviors are distinct.[2] Hyp is the gold standard for structural stabilization , utilizing stereoelectronic effects to lock peptide backbones into specific conformations (notably the polyproline II helix). In contrast, Amp serves as a functional chameleon , offering a tunable handle for chemical modification, pH-responsiveness, and cationic charge introduction.

This guide analyzes the structural, synthetic, and functional differences between these two residues, providing researchers with the decision-making framework necessary for rational drug design.

Part 1: Structural & Physicochemical Analysis[3]

The functional divergence of these molecules stems from the electronic nature of the substituent at the C4 position of the pyrrolidine ring.

Comparative Physicochemical Profile[1][3]

| Feature | (2S,4R)-4-Hydroxyproline (Hyp) | (2S,4R)-4-Amino-L-proline (Amp) |

| Side Chain Functionality | Hydroxyl (-OH) | Primary Amine (-NH₂) |

| Electronic Effect | Strong Electronegative Inductive Effect | pH-Dependent (Neutral -NH₂ vs Cationic -NH₃⁺) |

| pKa (Side Chain) | ~13-14 (Not ionizable in phys. range) | ~7.5 – 7.8 (Physiologically active switch) |

| Ring Pucker Preference | C | pH-Dependent / Variable |

| H-Bond Capability | Donor & Acceptor (Water bridging) | Donor (3) & Acceptor (1) when charged |

| Primary Utility | Conformational Locking / Stability | Bio-orthogonal Functionalization / Solubility |

Stereoelectronic Effects: The Gauche Effect

The defining feature of Hyp is the gauche effect . The electronegative oxygen atom at C4 prefers a gauche orientation relative to the ring nitrogen. In the (2S,4R) isomer, this forces the pyrrolidine ring into the C

Amp lacks this consistent driving force. While the protonated ammonium group (-NH₃⁺) is electron-withdrawing, the steric bulk and solvation requirements of the charged group often disrupt the packing that Hyp would otherwise stabilize. Furthermore, the ability of Amp to deprotonate near physiological pH (pKa ~7.6) means its conformational preference is dynamic, acting as a molecular switch rather than a lock.

Part 2: Functional Implications in Peptide Engineering

Collagen Triple Helix Stability

The most critical distinction lies in their effect on thermal stability (

-

Hyp (The Stabilizer): Incorporating Hyp at the Yaa position of a (Gly-Xaa-Yaa)

repeat significantly increases -

Amp (The Disruptor/Switch): Incorporating Amp generally destabilizes the triple helix compared to Hyp. The charged ammonium group interferes with the tight hydrophobic packing between strands. However, this destabilization is useful for creating pH-responsive materials —peptides that disassemble in acidic environments (endosomes) and re-assemble in neutral environments.

Functionalization Potential

Amp shines in its reactivity. The side-chain amine is a nucleophile that is orthogonal to the backbone amide.

-

Acylation: Can be derivatized with fluorophores, fatty acids, or drugs.

-

Click Chemistry: Can be converted to an azide or alkyne for bio-orthogonal ligation.

-

Cationic Charge: Enhances cell penetration (similar to Arginine-rich peptides) without the bulk of a guanidinium group.

Part 3: Visualization of Conformational Logic

The following diagram illustrates the stereoelectronic logic dictating the use of Hyp versus Amp.

Figure 1: Decision logic for selecting between Hyp (structural lock) and Amp (functional key).

Part 4: Experimental Protocols (SPPS)

Synthesizing peptides with these residues requires distinct strategies. While Hyp can often be used with unprotected side chains, Amp requires strict orthogonal protection to prevent branching.

Protocol: Incorporation of 4-Hydroxyproline

Reagents: Fmoc-Hyp(tBu)-OH (recommended) or Fmoc-Hyp-OH (unprotected).

-

Coupling: Standard HBTU/DIEA activation.

-

Protection: If using Fmoc-Hyp-OH, the secondary alcohol is generally non-nucleophilic enough to resist acylation during subsequent coupling steps, provided no highly activated species (like symmetric anhydrides) are used.

-

Cleavage: Standard 95% TFA cocktail removes the tBu group (if present).

Protocol: Incorporation of 4-Amino-L-proline

Reagents: Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid (Fmoc-Amp(Boc)-OH). Note: Never use free-amine Amp in SPPS; it will cause immediate chain branching.

Workflow:

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash 5x DMF.

-

Coupling:

-

Dissolve Fmoc-Amp(Boc)-OH (3 eq), HCTU (2.9 eq), and DIEA (6 eq) in DMF.

-

Add to resin and shake for 45-60 min.

-

Critical: Monitor with Kaiser test (ninhydrin). Prolines often require double coupling.

-

-

Capping: Acetic anhydride/Pyridine (to block unreacted amines).

-

Chain Elongation: Continue synthesis.

-

Final Cleavage:

-

Reagent: TFA/TIS/H2O (95:2.5:2.5).

-

Time: 2-3 hours.

-

Result: The Boc group on the side chain is removed simultaneously with the resin cleavage, yielding the free amine (cationic) peptide.

-

Visualization: SPPS Workflow

Figure 2: Solid-Phase Peptide Synthesis workflow for 4-aminoproline using Boc orthogonal protection.

Part 5: Applications in Drug Discovery

Cell-Penetrating Peptides (CPPs)

Cationic peptides (e.g., TAT, Poly-Arg) are widely used to transport drugs across cell membranes.

-

Strategy: Replace Arginine with Amp .

-

Benefit: Amp provides the necessary positive charge for membrane interaction but adds backbone rigidity (Proline effect), potentially increasing proteolytic stability compared to flexible Poly-Arg sequences.

Integrin Targeting Scaffolds

4-Aminoproline is a privileged scaffold for peptidomimetics targeting integrins (e.g.,

-

Mechanism: The rigid pyrrolidine ring orients pharmacophores (attached to the N-terminus and the C4-amine) into precise spatial arrangements required for receptor binding.

-

Reference: New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of

Integrin (See Ref 3).

pH-Responsive Switches

Because the pKa of Amp is ~7.6, it titrates within the physiological window.

-

Application: Designing "smart" collagen mimetics that form stable triple helices at pH 8.0 (uncharged Amp) but unravel at pH 6.0 (charged Amp) to release a drug payload in the tumor microenvironment.

References

-

Effect of 3-Hydroxyproline Residues on Collagen Stability. Source: Biophysics Instrumentation Facility, University of Wisconsin-Madison. URL:[Link] (Verified via context of Raines Lab research)

-

Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. Source: New Journal of Chemistry (RSC), 2015. URL:[Link]

-

New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modul

Integrin. Source: MDPI, Molecules, 2021. URL:[Link] -

Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative. Source: Journal of Peptide Science, 2014.[4] URL:[Link]

-

Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. Source: Protein Science (PMC), 2002. URL:[Link]

Sources

Thermodynamic Stability of 4-Aminoproline-Containing Peptides: A Structural and Engineering Guide

Executive Summary

The rational design of thermodynamically stable peptide assemblies is a cornerstone of modern biomaterials and targeted therapeutics. Among the non-canonical amino acids available to peptide engineers, 4-aminoproline (Amp) stands out as a highly versatile, pH-responsive, and stereoelectronically active building block[1]. Unlike canonical proline or 4-hydroxyproline (Hyp), Amp possesses an ionizable side chain. Depending on the local microenvironment, the pKa of the 4-amino group ranges from 7.5 to 10.5, allowing it to act as a physiological pH switch[1][2].

This technical guide dissects the causal mechanisms governing the thermodynamic stability of Amp-containing peptides—specifically focusing on collagen model peptides (CMPs) and heterotrimeric assemblies. By understanding the interplay between stereochemistry, ring pucker, and electrostatic interactions, researchers can predictably engineer hyperstable, stimuli-responsive peptide architectures.

Mechanistic Foundations: Stereoelectronic Effects and Ring Pucker

To engineer stability, we must first understand the causality at the single-residue level. The thermodynamic stability of proline-rich peptides is dictated by the gauche effect—a stereoelectronic phenomenon where electronegative substituents at the Cγ position interact with the backbone amide[3].

When the 4-amino group is protonated (-NH₃⁺), it becomes strongly electron-withdrawing. This induces a hyperconjugative interaction that biases the pyrrolidine ring into specific puckered conformations, which in turn dictates the cis-trans isomerism of the preceding amide bond[3][4]:

-

(2S,4R)-4-Aminoproline (4R-Amp): The gauche effect forces the ring into a Cγ-exo pucker. This conformation strongly stabilizes the trans peptide bond (ω = 180°). In the context of the collagen triple helix (Pro-Hyp-Gly)ₙ, the Cγ-exo pucker is structurally required at the Y-position [2].

-

(2S,4S)-4-Aminoproline (4S-Amp): The gauche effect forces the ring into a Cγ-endo pucker. This conformation is inherently favored at the X-position of the collagen triple helix[2][4].

Logical mapping of 4-aminoproline stereochemistry to macroscopic helix stabilization.

Engineering Hyperstability and pH-Responsiveness

Positional Dependence in Collagen Model Peptides

The stability of a collagen triplex is highly sensitive to the exact placement of the Amp diastereomer. Umashankara et al. demonstrated that placing 4S-Amp in the X-position yields a more thermodynamically stable triplex at alkaline pH compared to 4R-Amp, precisely because the Cγ-endo pucker is pre-organized for the X-position's dihedral requirements[2]. Conversely, 4R-Amp is highly stabilizing in the Y-position across all pH ranges due to its Cγ-exo preference[2].

Interstrand Salt Bridges: The Heterotrimer Breakthrough

While stereoelectronic pre-organization handles the intramolecular stability, Amp can also be leveraged for intermolecular stability. In a 2025 breakthrough, Fiala et al. demonstrated that (2S,4S)-4-aminoproline can form complementary interstrand salt bridges with aspartate residues[5][6].

Because natural collagens are heterotrimers (three non-identical strands), synthesizing them in vitro typically results in a chaotic mixture of up to 27 unique triple helices. By strategically placing 4S-Amp and Aspartate on different strands, the electrostatic attraction thermodynamically traps the desired heterotrimer, yielding unprecedented stability (Tm = 76 °C for a mere 32-residue peptide) and enabling blunt-ended architectures[5].

Quantitative Thermodynamic Data Summary

The following table synthesizes the thermodynamic melting temperatures (Tm) of various Amp-containing peptides, illustrating the massive stability gains achieved through rational electrostatic and stereoelectronic design.

| Peptide System | Modification Position | Stereochemistry | Substituent | pH Condition | Melting Temp (Tm) / Stability Impact |

| CMP (Pro-Hyp-Gly)ₙ | Y-position | 4R | -OH (Hyp) | Neutral | Baseline native stability |

| CMP (Pro-Amp-Gly)ₙ | Y-position | 4R | -NH₃⁺ (Amp) | pH 3.0 – 7.0 | Highly stable triplex[2] |

| CMP (amp-Pro-Gly)ₙ | X-position | 4S | -NH₂ (amp) | pH 9.0 | Higher stability than 4R variant[2] |

| Heterotrimer (17-mer) | Interstrand | 4S | -NH₃⁺ / Asp⁻ | Neutral | 19 °C (Shortest stable heterotrimer)[5] |

| Heterotrimer (32-mer) | Interstrand | 4S | -NH₃⁺ / Asp⁻ | Neutral | 76 °C (Hyperstable heterotrimer) [5] |

Self-Validating Experimental Protocols

To accurately measure the thermodynamic stability of Amp-containing peptides, researchers must ensure the system is in true thermodynamic equilibrium, rather than a kinetic trap. The following protocol outlines a self-validating workflow for Circular Dichroism (CD) thermal denaturation.

Protocol: Thermodynamic Evaluation via CD Spectroscopy

Step 1: Synthesis and Purification

-

Synthesize the peptide via standard Fmoc Solid-Phase Peptide Synthesis (SPPS). Use orthogonal protection for the 4-amino group (e.g., Boc or Alloc) to prevent branching.

-

Cleave using standard TFA cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purify via RP-HPLC to >95% purity. Lyophilize the fractions.

Step 2: Thermal Annealing (Critical Step) Causality: Collagen triple helices, especially heterotrimers, are prone to kinetic trapping (misfolded registries). Annealing provides the activation energy necessary to break kinetic traps and reach the global thermodynamic minimum[5].

-

Dissolve the peptide(s) in a buffered solution (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 100–300 µM.

-

Heat the sample to 80 °C for 15 minutes to completely denature all secondary structures.

-

Cool the sample to 4 °C at a strictly controlled, slow rate (e.g., 0.1 °C/min). Incubate at 4 °C for at least 24 hours.

Step 3: CD Melting Curve Acquisition

-

Transfer the annealed sample to a 1 mm pathlength quartz cuvette.

-

Monitor the CD ellipticity at 225 nm (characteristic of the polyproline II / collagen helix maximum).

-

Heat the sample from 4 °C to 95 °C at a rate of 1 °C/min, recording data points every 0.5 °C.

Step 4: The Self-Validation Check (Hysteresis) Trustworthiness: A single melting curve is insufficient to prove thermodynamic stability. You must run a reverse cooling curve (95 °C to 4 °C at 1 °C/min).

-

If the cooling curve perfectly overlaps the heating curve, the system is under thermodynamic control.

-

If hysteresis (a gap between the curves) is observed, the heating/cooling rate is too fast, and the calculated Tm is an artifact. The experiment must be repeated at a slower ramp rate (e.g., 0.5 °C/min).

Self-validating experimental workflow for thermodynamic analysis of Amp-peptides.

Conclusion

The incorporation of 4-aminoproline into peptide sequences is not merely a functionalization strategy; it is a profound biophysical tool. By exploiting the gauche effect, researchers can pre-organize the peptide backbone into Cγ-exo or Cγ-endo puckers, directly dictating macroscopic helical stability. Furthermore, the ionizable nature of the 4-amino group enables pH-responsive structural switching and allows for the design of hyperstable, electrostatically driven heterotrimers. Adhering to rigorous, self-validating thermodynamic protocols ensures that these engineered constructs perform predictably in downstream drug delivery and biomaterial applications.

References

-

Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

Two prolines with a difference: contrasting stereoelectronic effects of 4 R / S-aminoproline on triplex stability in collagen peptides [Pro(X)-Pro(Y)-Gly]n Source: Chemical Communications (RSC Publishing) URL:[Link]

-

Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative Source: Journal of Peptide Science (PubMed / NIH) URL:[Link]

-

Hyperstable, Minimal-Length, and Blunt-Ended Collagen Heterotrimers Source: Angewandte Chemie International Edition (PubMed / NIH) URL:[Link]

Sources

- 1. Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Two prolines with a difference: contrasting stereoelectronic effects of 4R/S-aminoproline on triplex stability in collagen peptides [Pro(X)-Pro(Y)-Gly]n - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crystal structure of (4S)-aminoproline: conformational insight into a pH-responsive proline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hyperstable, Minimal-Length, and Blunt-Ended Collagen Heterotrimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hyperstable, Minimal-Length, and Blunt-Ended Collagen Heterotrimers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-Boc-4-aminopyrrolidine-2-carboxylic Acid Derivatives: A Stereoselective Protocol

Executive Summary & Scientific Rationale

N-Boc-4-aminopyrrolidine-2-carboxylic acid (N-Boc-4-aminoproline) derivatives are highly versatile, conformationally constrained building blocks utilized extensively in modern drug discovery, peptide engineering, and the development of organocatalysts[1]. By replacing the native Cγ atom of proline with a nitrogen-bearing stereocenter, these derivatives enable the synthesis of cationic collagen mimetics, selective integrin binders, and cell-penetrating peptides[2].

The synthesis of these derivatives demands strict stereochemical control. The most scalable and atom-economical route leverages commercially available, inexpensive trans-4-hydroxy-L-proline as the chiral pool starting material[3]. The overarching strategy relies on orthogonal protecting group chemistry and a stereospecific bimolecular nucleophilic substitution (S_N2) to achieve complete Walden inversion at the C4 position[4].

Mechanistic Causality

-

Orthogonal Protection : The secondary pyrrolidine amine is shielded using a tert-butyloxycarbonyl (Boc) group, while the carboxylic acid is masked as a methyl ester. This orthogonality prevents unwanted polymerization and side reactions during subsequent electrophilic activation steps.

-

Electrophilic Activation : The C4 hydroxyl group is converted into a mesylate. Mesyl chloride (MsCl) is selected over tosyl chloride due to its superior atom economy, faster reaction kinetics at 0 °C, and the ease of removing methanesulfonate byproducts during aqueous workup.

-

Stereochemical Inversion (S_N2) : The critical transformation is the displacement of the mesylate by an azide anion (N₃⁻). This step proceeds with complete stereochemical inversion, converting the natural (2S, 4R)-configuration to the (2S, 4S)-azide (cis-configuration)[3].

-

Chemoselective Reduction : Catalytic hydrogenation (Pd/C, H₂) is preferred for reducing the azide to a primary amine due to its clean reaction profile, yielding nitrogen gas and water as the only byproducts.

Stereochemical Workflow & Pathway

Stereoselective synthesis workflow of N-Boc-cis-4-amino-L-proline methyl ester.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes specific Quality Control (QC) checkpoints to ensure intermediate integrity before proceeding, preventing the compounding of errors in multi-step syntheses.

Step 1: Protection and Esterification

Objective: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester.

-

Suspend trans-4-hydroxy-L-proline (10.0 g, 76.3 mmol) in a 1:1 mixture of 1,4-dioxane and H₂O (100 mL).

-

Add NaOH (3.35 g, 83.9 mmol) and cool the mixture to 0 °C.

-

Dropwise add Boc₂O (18.3 g, 83.9 mmol) dissolved in 20 mL of dioxane. Stir at room temperature for 12 hours.

-

Acidify to pH 2-3 using 1M KHSO₄ and extract with Ethyl Acetate (3 × 100 mL). Dry over Na₂SO₄ and concentrate in vacuo.

-

Dissolve the crude N-Boc acid in anhydrous DMF (80 mL). Add K₂CO₃ (15.8 g, 114.5 mmol) and cool to 0 °C.

-

Add Methyl Iodide (MeI) (5.7 mL, 91.6 mmol) dropwise. Stir at room temperature for 4 hours.

-

Quench with H₂O and extract with Diethyl Ether (3 × 100 mL). Wash the organic layer with brine, dry, and concentrate.

-

Self-Validation Checkpoint: TLC (DCM/MeOH 9:1) must show a single spot (Rf ~0.6) that stains positive with Phosphomolybdic Acid (PMA) but is Ninhydrin-negative (confirming complete amine protection).

Step 2: Electrophilic Activation (Mesylation)

Objective: Synthesis of N-Boc-trans-4-mesyloxy-L-proline methyl ester.

-

Dissolve the intermediate from Step 1 (15.0 g, 61.2 mmol) in anhydrous DCM (150 mL) under an argon atmosphere.

-

Add Triethylamine (Et₃N) (17.0 mL, 122.4 mmol) and cool the solution to 0 °C.

-

Slowly add Methanesulfonyl chloride (MsCl) (7.1 mL, 91.8 mmol) dropwise over 15 minutes to control the exothermic reaction.

-

Stir at 0 °C for 2 hours.

-

Quench with saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer with DCM (2 × 50 mL).

-

Wash combined organics with 1M HCl, then brine. Dry over MgSO₄ and concentrate to yield a pale yellow oil.

-

Self-Validation Checkpoint: FT-IR spectroscopy must show the complete disappearance of the broad O-H stretching band at ~3300 cm⁻¹ and the appearance of strong asymmetric and symmetric S=O stretches at ~1350 cm⁻¹ and ~1175 cm⁻¹.

Step 3: Stereochemical Inversion via Azidation

Objective: Synthesis of N-Boc-cis-4-azido-L-proline methyl ester.

-

Dissolve the crude mesylate (18.0 g, 55.7 mmol) in anhydrous DMF (120 mL).

-

Add Sodium Azide (NaN₃) (10.8 g, 167.1 mmol).

-

Heat the suspension to 80 °C and stir vigorously for 16 hours. Caution: Do not use chlorinated solvents during heating with NaN₃ to prevent the formation of explosive diazidomethane.

-

Cool to room temperature, dilute with H₂O (300 mL), and extract with Ethyl Acetate (3 × 150 mL).

-

Wash the organic layer extensively with H₂O (5 × 100 mL) to remove residual DMF, followed by brine. Dry and concentrate.

-

Self-Validation Checkpoint: FT-IR spectroscopy is the definitive diagnostic tool here. The spectrum must reveal a strong, sharp azide (N=N=N) stretching band at ~2110 cm⁻¹[4]. NMR will confirm the inversion from (4R) to (4S) via coupling constant changes of the C4 proton.

Step 4: Chemoselective Azide Reduction

Objective: Synthesis of N-Boc-cis-4-amino-L-proline methyl ester.

-

Dissolve the azide intermediate (12.0 g, 44.4 mmol) in HPLC-grade Methanol (100 mL).

-

Carefully add 10% Pd/C (1.2 g, 10% w/w) under a steady stream of argon to prevent ignition.

-

Purge the reaction vessel with Hydrogen gas (H₂) and stir vigorously under a 1 atm H₂ balloon for 6 hours at room temperature.

-

Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol (50 mL).

-

Concentrate the filtrate in vacuo to afford the target primary amine.

-

Self-Validation Checkpoint: FT-IR must show the complete loss of the ~2110 cm⁻¹ azide band. TLC (DCM/MeOH 9:1) will show a baseline-shifted spot that stains intensely purple/pink with Ninhydrin, confirming the generation of the primary amine.

Quantitative Data & Yield Summary

The following table summarizes the expected quantitative metrics for the optimized protocol, providing a benchmark for reaction efficiency and throughput.

| Step | Transformation | Reagents & Solvents | Temp / Time | Expected Yield | Key QC Metric |

| 1 | Boc-Protection & Esterification | Boc₂O, NaOH, MeI, K₂CO₃ (Dioxane/DMF) | 0 °C to RT / 16 h | 85 - 90% | Ninhydrin Negative |

| 2 | Mesylation | MsCl, Et₃N (Anhydrous DCM) | 0 °C / 2 h | 92 - 96% | Loss of ~3300 cm⁻¹ (IR) |

| 3 | S_N2 Azidation | NaN₃ (Anhydrous DMF) | 80 °C / 16 h | 78 - 82% | Gain of ~2110 cm⁻¹ (IR) |

| 4 | Catalytic Reduction | H₂ (1 atm), 10% Pd/C (Methanol) | RT / 6 h | 90 - 95% | Loss of ~2110 cm⁻¹ (IR) |

Note: The overall isolated yield across the 4-step sequence typically ranges from 55% to 67%, making it highly viable for multi-gram scale-up.

References

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. 4(R/S)-Amino/Guanidino-substituted Proline Peptides: Design, Synthesis and DNA Transfection Properties | CHIMIA [chimia.ch]

- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-Aminoproline as a Privileged Scaffold for Peptidomimetic Library Generation

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, validated protocols, and combinatorial library generation.

Executive Summary

The transition from native peptides to therapeutically viable drugs is historically hindered by poor pharmacokinetic profiles and high susceptibility to proteolytic degradation. To bridge this gap, the 4-aminoproline (Amp) scaffold has emerged as a highly versatile, conformationally restricted building block for peptidomimetic library generation [1]. By restricting the

This application note provides a comprehensive, self-validating methodology for utilizing the cis- and trans-4-aminoproline scaffolds in solid-phase peptide synthesis (SPPS) and subsequent on-resin diversification.

Mechanistic Rationale: The 4-Aminoproline Advantage

The selection of 4-aminoproline is not merely structural; it is deeply rooted in stereochemical causality.

-

Ring Pucker and Amide Isomerization: The stereochemistry at the 4-position (cis vs. trans) directly dictates the pyrrolidine ring pucker (endo vs. exo). Substitution with electron-withdrawing groups at the 4R-position biases the ring toward an exo pucker, which thermodynamically favors the trans amide bond. Conversely, 4S-substitution favors the endo pucker and a cis amide bond [2]. This predictable conformational bias allows researchers to rationally design the spatial orientation of pharmacophores.

-

Dual Orthogonal Functionalization: The Amp scaffold possesses two distinct functionalization sites: the N

secondary amine and the 4-position primary/secondary amine. By utilizing orthogonal protecting groups (e.g., Fmoc/Alloc or Fmoc/Boc), these sites can be sequentially unmasked for combinatorial diversification (e.g., reductive amination, acylation, or alkylation) without cross-reactivity.

Caption: Structural synergy and orientation of functional groups on the 4-aminoproline scaffold.

Workflow Visualization

The generation of an Amp-based peptidomimetic library follows a highly structured split-and-pool or parallel synthesis workflow.

Caption: Step-by-step workflow for the generation of 4-aminoproline-based peptidomimetic libraries.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure high fidelity during combinatorial library generation.

Protocol 3.1: Solid-Phase Peptide Synthesis (SPPS) of Linear Precursors

Objective: Assemble the linear peptide backbone incorporating the orthogonally protected Amp scaffold.

-

Resin Swelling: Swell 2-Chlorotrityl chloride (2-CTC) resin (0.6 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 minutes.

-

Causality: 2-CTC resin is chosen because it allows for mild acidic cleavage (1% TFA), preserving side-chain protecting groups if subsequent in-solution modifications are required.

-

-

First Amino Acid Loading: Add Fmoc-AA-OH (2.0 eq) and DIPEA (4.0 eq) in DCM. Agitate for 2 hours. Cap unreacted sites with DCM/MeOH/DIPEA (17:2:1) for 15 minutes.

-

Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min).

-

Scaffold Coupling: Add Fmoc-cis-4-(Boc-amino)-L-proline (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Agitate for 1 hour.

-

Self-Validation (Kaiser Test): Perform a Kaiser test. A yellow color indicates complete coupling (absence of free primary amines). A blue color indicates incomplete coupling, triggering a mandatory double-coupling step.

Protocol 3.2: On-Resin Diversification (Reductive Amination)

Objective: Introduce chemical diversity at the 4-amino position without forming an amide bond, preserving nitrogen basicity for potential salt-bridge interactions with the target receptor.

-

Selective Deprotection: If the 4-amino group is protected with an Alloc group (instead of Boc), treat the resin with Pd(PPh₃)₄ (0.1 eq) and phenylsilane (10 eq) in DCM for 2 hours under Argon.

-

Imine Formation: Wash the resin, then add the desired library aldehyde (5.0 eq) in 1% AcOH/DMF. Agitate for 2 hours.

-

Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (10.0 eq) and agitate for an additional 4 hours.

-

Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate imine without reducing unreacted aldehydes or other sensitive functional groups on the resin.

-

Protocol 3.3: Cleavage and In-Solution Macrolactamization

Objective: Cleave the linear precursor and cyclize to lock the

-

Global Cleavage: Treat the resin with TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.

-

Causality: The use of TIS (triisopropylsilane) as a carbocation scavenger is critical. Carbocations generated from protecting group removal (e.g., t-Butyl) can re-alkylate the highly nucleophilic 4-amino group of the Amp scaffold. TIS irreversibly quenches these species.

-

-

Precipitation: Filter the cleavage cocktail and precipitate the crude peptide in cold diethyl ether. Centrifuge and dry.

-

High-Dilution Cyclization: Dissolve the crude linear peptide in DMF to a final concentration of 1 mM . Add HOAt (3.0 eq), HATU (3.0 eq), and DIPEA (6.0 eq). Stir for 24 hours.

-

Causality: According to Jacobson-Stockmayer theory, intramolecular cyclization is a first-order reaction, whereas intermolecular dimerization is second-order. High dilution (1 mM) artificially lowers the local concentration of reactive ends from other molecules, thermodynamically favoring unimolecular ring closure. Furthermore, HOAt forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, accelerating the slow macrolactamization of sterically hindered Amp-peptides and minimizing epimerization.

-

-

Self-Validation (LC-MS): Monitor the reaction via LC-MS. Successful cyclization is validated by a mass shift of[M - 18] (loss of H₂O) and the strict absence of the [2M - 36] dimer peak.

Quantitative Performance Data

The efficiency of Amp-based library generation is highly dependent on the diversification strategy. Below is a summary of typical yields and purities derived from recent integrin and opioid receptor drug discovery campaigns [1][3][4].

| Scaffold Type | Diversification Strategy | Cyclization Method | Average Crude Purity | Overall Yield (Post-HPLC) |

| cis-4-Amino-L-Proline | N | HATU/HOAt (1 mM) | 78 - 85% | 45 - 60% |

| trans-4-Amino-L-Proline | 4-NH₂ Reductive Amination | PyBOP/DIPEA (1 mM) | 70 - 80% | 35 - 50% |

| cis-4-Amino-D-Proline | 4-NH₂ Alkylation | DPPA/NaHCO₃ (2 mM) | 65 - 75% | 30 - 42% |

| cis-4-Amino-L-Proline | DNA-Encoded Library (DEL) | On-DNA Amidation | > 90% (by sequencing) | N/A (Screened as mixture) |

Application Case Studies

Integrin Targeting ( 4 1, V 3, V 6)

Integrins are prime targets for inflammation, autoimmune pathologies, and fibrosis. A library of cyclic peptidomimetics was generated by grafting the Amp scaffold onto RGD (Arg-Gly-Asp) or LDV (Leu-Asp-Val) recognition motifs. For instance, functionalizing the N

Opioid Receptor Modulation

In the pursuit of novel analgesics with reduced side effects, the Amp scaffold was utilized to synthesize analogs of morphiceptin. By replacing Proline at position 2 and/or 4 with cis-4-amino-L-proline connected via the primary amino group, researchers significantly increased the flexibility and structural adaptation of the analog to the

Tuberculosis Drug Discovery via DNA-Encoded Libraries (DEL)

The Amp scaffold has proven highly compatible with DNA-Encoded Library (DEL) technologies. A massive DEL screen against the Mycobacterium tuberculosis target InhA identified a stereoselective 4-aminoproline core with a pyrazole amide moiety. The specific chirality and the interaction of the 4-aminoproline central core were established via X-ray crystallography as absolutely essential for InhA enzyme inhibition [4].

References

-

New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. Molecules, 2021. URL:[Link]

-

Synthesis, receptor binding studies, optical spectroscopic and in silico structural characterization of morphiceptin analogs with cis-4-amino-L-proline residues. Journal of Peptide Science, 2017. URL:[Link]

-

Shifting Towards αVβ6 Integrin Ligands Using Novel Aminoproline-Based Cyclic Peptidomimetics. Chemistry - A European Journal, 2020. URL:[Link]

-

Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets. Frontiers in Cellular and Infection Microbiology, 2021. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of 4-Aminoproline During Peptide Coupling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the stereochemical integrity of conformationally restricted peptides.

Incorporating 4-aminoproline (4-Amp) into a peptide sequence is notoriously challenging. The pyrrolidine ring strain, combined with the electron-withdrawing nature of the 4-amino substituent, drastically increases the lability of the

This guide provides field-proven, causality-driven troubleshooting strategies to ensure stereochemically pure 4-aminoproline couplings.

Part 1: Mechanistic Insights (The "Why")

Q: Why is 4-aminoproline significantly more prone to racemization than standard amino acids?

A: The racemization of 4-aminoproline is driven by a combination of stereoelectronic and steric factors[2]. When the C-terminal carboxylate of an Fmoc-4-Amp derivative is activated (e.g., forming an O-acylisourea or an OBt ester), the

-

Ring Strain: The five-membered pyrrolidine ring restricts the conformational freedom of the activated ester, forcing it into a geometry that favors intramolecular cyclization into an oxazol-5(4H)-one (oxazolone) intermediate[3].

-

Inductive Effects: The protected 4-amino group (e.g., a Boc-protected amine) exerts a strong electron-withdrawing inductive effect, further lowering the pKa of the

-proton. -

Base-Catalyzed Deprotonation: In the presence of tertiary bases like DIPEA, the

-proton is easily abstracted, forming an achiral enolate/dienolate intermediate[1]. Upon reprotonation, the proton can attack from either face, yielding a mixture of L- and D-epimers.

Mechanistic pathway of 4-aminoproline epimerization during peptide activation.

Part 2: Reagent Selection & Quantitative Benchmarks

Q: Which coupling reagents and additives should I use to suppress this side reaction?

A: You must abandon standard HBTU/HOBt or standalone carbodiimide protocols. To suppress racemization, you must achieve kinetic control —ensuring the rate of amine nucleophilic attack vastly outpaces the rate of

-

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This organophosphorus reagent is the gold standard for racemization-prone cyclic amino acids[4][5]. It mediates amide bond formation without forming the highly basic intermediates associated with uronium salts, effectively keeping epimerization below 1%[4].

-

DIC / OxymaPure: If phosphonium reagents are unavailable, use N,N'-diisopropylcarbodiimide (DIC) paired with OxymaPure[6]. OxymaPure forms a highly reactive, less sterically hindered active ester compared to HOBt, accelerating the coupling step before the oxazolone can form.

-

HATU / HOAt: For highly sterically hindered sequences where DEPBT is too slow, HATU offers rapid kinetics[7]. However, you must strictly limit the base (DIPEA) to exactly 1.0–1.5 equivalents to prevent base-catalyzed enolization[7].

Table 1: Quantitative Comparison of Coupling Reagents on 4-Amp Racemization

| Coupling Reagent | Additive | Base (Equivalents) | Solvent | Epimerization (% D-isomer) | Coupling Efficiency |

| HBTU | HOBt | DIPEA (2.0 eq) | DMF | 15.0% - 25.0% | High |

| DIC | HOBt | None | DMF | 10.0% - 15.0% | Moderate |

| DIC | OxymaPure | None | DMF/DCM | < 4.0% | High |

| HATU | HOAt | DIPEA (1.2 eq) | DMF | 2.0% - 5.0% | Very High |

| DEPBT | None | DIPEA (1.5 eq) | THF/DMF | < 1.0% | Moderate to High |

Note: Data represents average benchmarks derived from solid-phase peptide synthesis (SPPS) of proline-rich sequences[3][4][6].

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness, the following SPPS protocol for coupling Fmoc-(2S,4R)-4-Amp(Boc)-OH is designed as a self-validating system . It utilizes DEPBT and incorporates built-in analytical checkpoints to verify success before proceeding.

Optimized DEPBT Coupling Protocol

Prerequisites: Swelled resin with a free N-terminal amine; anhydrous DMF and THF.

-

Step 1: Fmoc Deprotection & Validation

-

Treat the resin with 20% piperidine in DMF (2 × 10 min).

-

Validation Check: Collect the deprotection flow-through. Measure UV absorbance at 301 nm. A sharp peak confirms the release of the piperidine-dibenzofulvene adduct, validating that the primary amine is fully exposed and ready for coupling.

-

-

Step 2: In Situ Activation (Zero Pre-activation)

-

Causality Note: Pre-activation gives the activated ester time to undergo

-deprotonation. We must activate in the presence of the nucleophile. -

Dissolve 2.0 equivalents of Fmoc-4-Amp(Boc)-OH and 2.0 equivalents of DEPBT in a 1:1 mixture of anhydrous DMF/THF.

-

Add the solution directly to the resin vessel.

-

-

Step 3: Temperature-Controlled Base Addition

-

Chill the reaction vessel to 0°C to 5°C using an ice bath. Lowering thermal energy suppresses the activation energy required for oxazolone formation.

-

Add 1.5 equivalents of DIPEA dropwise over 2 minutes.

-

Allow the reaction to slowly warm to room temperature and agitate for 2 to 4 hours.

-

-

Step 4: Colorimetric Validation

-

Wash the resin thoroughly (DMF 5x, DCM 3x).

-

Validation Check: Perform a Kaiser test (for primary amines) or a Chloranil test (if coupling onto a secondary amine like a previous proline). A negative result (no blue/green color) validates >99% coupling efficiency. If positive, perform a second coupling using DIC/OxymaPure for 1 hour.

-

-

Step 5: Cleavage and Chiral LC-MS Quantification

-

Cleave a micro-aliquot using TFA/TIS/H2O (95:2.5:2.5).

-

Analyze via chiral LC-MS. Calculate racemization: % Racemization =[Area(D-4-Amp) / (Area(D-4-Amp) + Area(L-4-Amp))] × 100[6].

-

Part 4: Troubleshooting Workflow

If you detect >5% D-epimer in your final peptide, follow this logical diagnostic tree to isolate and eliminate the source of the racemization.

Step-by-step troubleshooting workflow to suppress 4-aminoproline racemization.

Advanced FAQ: Protecting Group Strategies